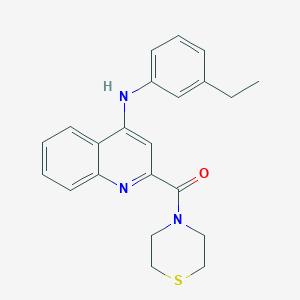
(4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , (4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone, is a chemically synthesized molecule that likely exhibits a complex structure with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds discussed within the research.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with a base molecule, such as a 4-aminoquinoline, which is then functionalized with various reagents to introduce different substituents. For example, the synthesis of disubstituted (4-aminocinnolin-3-yl)-aryl-methanones from aryl-hydrazonomalononitrile is described as a one-step procedure . Similarly, the conversion of 4-aminoquinolines to tricyclic quinolinones and the synthesis of N-(quinolin-4-yl)carbamates from 4-aminoquinolines have been achieved through reactions with chloroformates . These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic methods, such as UV, IR, NMR, and mass spectrometry . Density functional theory (DFT) calculations are also employed to optimize the structure and interpret vibrational spectra, providing insights into bonding features and structural changes due to substituent effects .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is explored through various reactions. For instance, cyclocondensation reactions have been used to create pyrido[3,2-c]cinnoline derivatives . The introduction of different functional groups can lead to the formation of novel heterocyclic compounds with potential biological activities, as seen in the synthesis of (1H-pyrazol-1-yl)(quinolin-4-yl)methanones .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of different substituents can significantly influence these properties. For example, the introduction of a trifluoromethyl group has been shown to affect the cytotoxicity of the resulting compounds . The HOMO-LUMO energy gap obtained from DFT calculations can provide information on the thermodynamic stability and reactivity of the compounds .
Relevant Case Studies
While the provided papers do not directly discuss the compound , they do offer insights into the biological activities of structurally related compounds. For instance, some of the synthesized compounds have been tested against cancer cell lines , and others have been evaluated for their cytotoxicity in human leukocytes . These studies suggest that the compound of interest may also possess biological activities worth investigating.
特性
IUPAC Name |
[4-(3-ethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-2-16-6-5-7-17(14-16)23-20-15-21(22(26)25-10-12-27-13-11-25)24-19-9-4-3-8-18(19)20/h3-9,14-15H,2,10-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZBOVZPHFYTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B3000570.png)
![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone](/img/structure/B3000571.png)
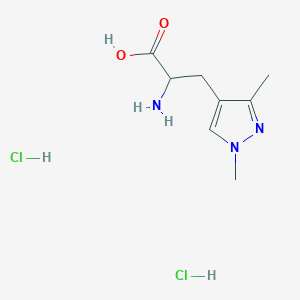
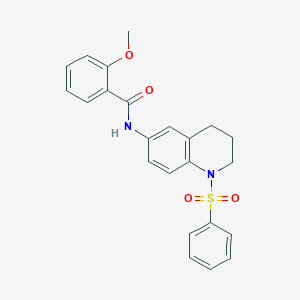
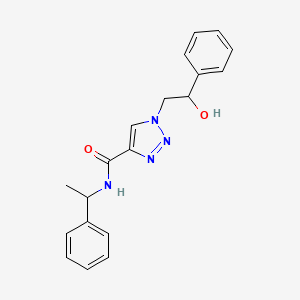
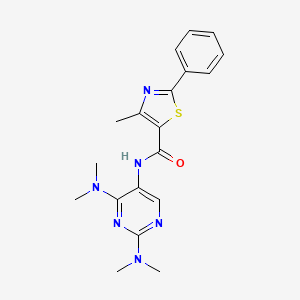
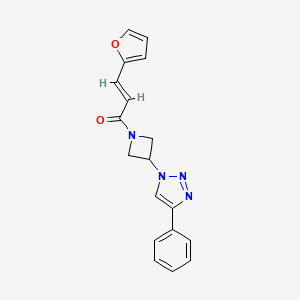
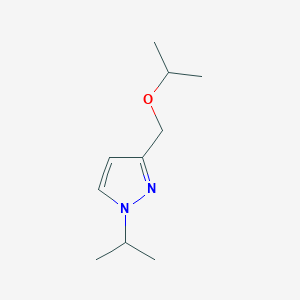
![6-Cyclopropyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3000586.png)
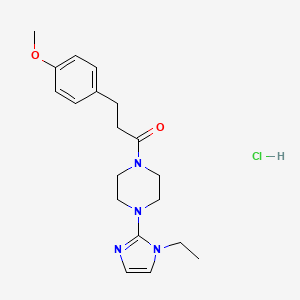
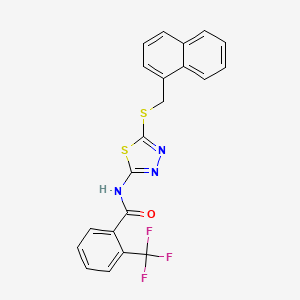
![Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B3000589.png)
![methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B3000590.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3000592.png)